5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide
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Overview
Description
5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a furan ring substituted with a 3-chloro-4-methylphenyl group and a carboximidamide functional group. This compound is of interest due to its potential reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide typically involves the reaction of 5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-Chloro-4-methylphenyl)furan-2-carboximidamide include other furan carboxamides such as fenfuram, furcarbanil, and methfuroxam. These compounds share structural similarities but may differ in their specific substituents and functional groups .
Uniqueness
Its chloro-substituted phenyl ring and carboximidamide group make it a versatile compound for various chemical and biological studies .
Properties
CAS No. |
88649-64-3 |
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Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-(3-chloro-4-methylphenyl)furan-2-carboximidamide |
InChI |
InChI=1S/C12H11ClN2O/c1-7-2-3-8(6-9(7)13)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H3,14,15) |
InChI Key |
HJWJEWJBEWMMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=N)N)Cl |
Origin of Product |
United States |
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